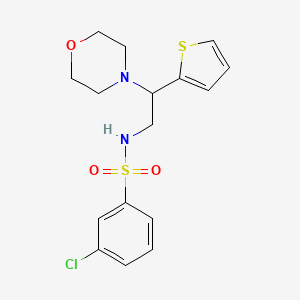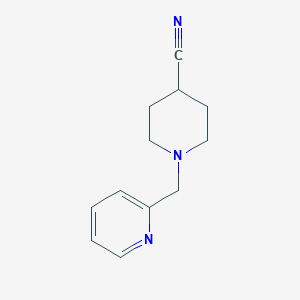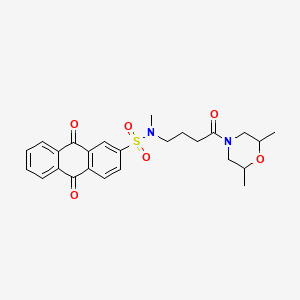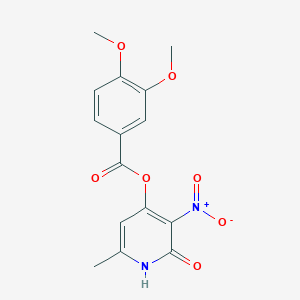
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of biological effects.
Wirkmechanismus
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide 41-2272 works by stimulating the activity of sGC, an enzyme that plays a key role in the regulation of blood vessel tone and inflammation. When sGC is activated by this compound 41-2272, it produces cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and inhibits inflammation.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote vasodilation, reduce inflammation, and inhibit the proliferation of cancer cells. It has also been shown to improve cardiac function and reduce blood pressure in animal models of pulmonary hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of sGC in various biological processes. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several potential future directions for research on (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide 41-2272. One area of interest is the potential use of this compound 41-2272 in the treatment of pulmonary hypertension. Another area of interest is the potential use of this compound 41-2272 in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, further research is needed to fully understand the long-term effects of this compound 41-2272 on various biological processes.
Synthesemethoden
The synthesis of (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide 41-2272 involves several steps, starting with the reaction of 2,3-dichlorobenzonitrile with 4-butoxy-3-methoxyphenylboronic acid in the presence of a palladium catalyst to form 3-(4-butoxy-3-methoxyphenyl)-2,3-dichlorobenzonitrile. This intermediate is then reacted with propargylamine and a copper catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological effects, including vasodilation, anti-inflammatory activity, and anti-proliferative effects on cancer cells. It has also been studied for its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs.
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-3-4-10-28-18-9-8-14(12-19(18)27-2)11-15(13-24)21(26)25-17-7-5-6-16(22)20(17)23/h5-9,11-12H,3-4,10H2,1-2H3,(H,25,26)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBTUNFGDHGONN-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B2538396.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)



![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)


![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)



![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)